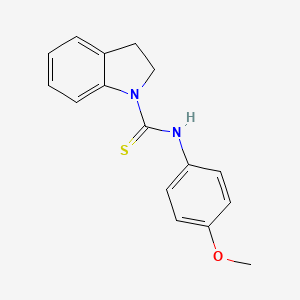

N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide

Description

N-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide is a heterocyclic compound featuring a partially saturated indole core (2,3-dihydro-1H-indole) substituted with a carbothioamide group at position 1 and a 4-methoxyphenyl moiety. The dihydroindole scaffold introduces conformational flexibility compared to fully aromatic systems, while the carbothioamide group (C=S) distinguishes it from conventional amides (C=O). The 4-methoxyphenyl substituent is electron-rich due to the methoxy group, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2,3-dihydroindole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-19-14-8-6-13(7-9-14)17-16(20)18-11-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVKNIUWWPHBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide typically involves the reaction of 4-methoxyaniline with 2,3-dihydro-1H-indole-1-carbothioamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

The indole skeleton, which is present in N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide, is well-known for its anticancer properties. Various studies have demonstrated that indole derivatives can inhibit cancer cell proliferation through multiple mechanisms:

- Mechanism of Action : Indole compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, the introduction of substituents at specific positions on the indole ring can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Case Studies : A study highlighted that derivatives of indole, including those similar to this compound, exhibited significant inhibition of tumor growth in vivo models. These compounds were shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

| Compound Type | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Indole Derivative | MCF-7 | 5.2 | Apoptosis induction |

| Indole Derivative | HeLa | 3.8 | Cell cycle arrest |

Antiviral Properties

This compound has also been investigated for its antiviral potential:

- Activity Against Viruses : Research indicates that indole derivatives possess antiviral activity against a range of viruses, including HIV and hepatitis C virus (HCV). The mechanism typically involves interference with viral replication or entry into host cells .

- Specific Findings : In vitro studies have shown that certain indole-based compounds can inhibit viral enzymes or block receptor interactions necessary for viral entry. For example, compounds with similar structures demonstrated IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Antimicrobial Effects

The antimicrobial properties of this compound have been explored extensively:

- Broad-Spectrum Activity : Indole derivatives are known to exhibit antibacterial and antifungal activities. The thioamide functional group enhances their interaction with microbial targets, leading to increased efficacy .

- Research Outcomes : Studies have reported that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.

| Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1 μg/mL |

| Candida albicans | 0.8 μg/mL |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

3-Chloro-N-phenyl-phthalimide () :

- Core : Fully aromatic phthalimide (two fused benzene rings with imide groups).

- Substituents : Chlorine at position 3 and phenyl at position N.

- Key Differences : The phthalimide core is rigid and planar, favoring π-π stacking, whereas the dihydroindole in the target compound introduces partial saturation, reducing aromaticity and increasing conformational flexibility.

- N-(4-Methoxyphenyl)piperazin-ium Salts (): Core: Piperazine (six-membered ring with two nitrogen atoms). Substituents: 4-Methoxyphenyl and benzoate anions. Key Differences: Piperazine adopts a chair conformation, while the dihydroindole in the target compound is non-planar but lacks the chair geometry.

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () :

- Core : Aromatic indole with a fluorine substituent.

- Substituents : Benzoylphenyl at position 2 and carboxamide.

- Key Differences : The aromatic indole in this compound supports stronger π-π interactions compared to the dihydroindole. The carboxamide (C=O) is a stronger hydrogen-bond acceptor than the carbothioamide (C=S) in the target compound .

Substituent Effects

Functional Group Variations

- Carbothioamide (C=S) vs. Carboxamide (C=O): Thioamides exhibit weaker hydrogen-bond acceptance (S vs. IR spectra of carboxamides (e.g., 1666 cm⁻¹ in ) shift to lower frequencies (~1250–1400 cm⁻¹) for carbothioamides due to C=S stretching .

Physicochemical Properties

Crystallographic and Hydrogen-Bonding Analysis

Biological Activity

N-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the indole core and a carbothioamide group. The presence of the methoxy group at the para position of the phenyl ring enhances its biological profile through electronic effects that influence its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Studies

- In Vitro Studies : Research indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells. For instance, a study reported an IC50 value of 5 µM against HeLa cells, demonstrating potent activity comparable to established chemotherapeutics .

- Mechanistic Insights : The compound's efficacy is attributed to its ability to inhibit key signaling pathways involved in cancer cell survival. It has been shown to downregulate anti-apoptotic proteins such as Bcl-2, enhancing apoptotic signaling .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of pathogens.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that this compound has potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various models.

Studies indicate that this compound inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial for managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following points summarize key findings from SAR studies:

- Methoxy Group : The presence of the methoxy group at the para position enhances lipophilicity and improves cellular uptake.

- Indole Core : Variations in substituents on the indole ring can modulate activity; electron-donating groups generally increase potency.

- Carbothioamide Functionality : The thioamide group is essential for maintaining biological activity, particularly in anticancer applications .

Q & A

Q. Table 1: Key Crystallographic Parameters from Related Structures

| Parameter | N-(4-Methoxyphenyl) Derivative | Indole-Thioamide |

|---|---|---|

| Space Group | P 1 | C2/c |

| R-Factor (%) | 3.2 | 4.1 |

| C-S Bond Length (Å) | 1.68 | 1.67 |

| Dihedral Angle (°) | 12.4 | 15.1 |

Q. Table 2: SAR Trends in Methoxyphenyl-Indole Derivatives

| Derivative | Substituent | MIC (μg/mL) S. aureus | IC50 (μM) HeLa |

|---|---|---|---|

| Parent Compound | -OCH3 | 32 | 45 |

| 5-Fluoroindole | -F | 16 | 28 |

| 4-NO2 Phenyl | -NO2 | 64 | 62 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.